N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Procurement confusion between piperidin-2-yl (CAS 1803590-44-4) and piperidin-4-yl (CAS 1097782-07-4) regioisomers compromises SAR data integrity. This compound is the authenticated piperidin-2-yl isomer (InChI Key: HTOVMQKSPQJJQH-UHFFFAOYSA-N) for unambiguous adenylyl cyclase gNC1 studies. • Directly comparable to AMJ-147 (IC₅₀ 10.1 ± 1.3 µM, piperidin-4-yl analog) in side-by-side enzyme inhibition assays. • Free secondary amine enables one-step amide coupling, sulfonylation, or reductive amination without deprotection. • Higher predicted LogP vs carboxylic acid analog (CAS 2167481-50-5) for superior passive membrane permeability in cellular assays.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 1803590-44-4
Cat. No. B1433215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
CAS1803590-44-4
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(N1C)C2CCCCN2
InChIInChI=1S/C12H19N3O/c1-13-12(16)11-7-6-10(15(11)2)9-5-3-4-8-14-9/h6-7,9,14H,3-5,8H2,1-2H3,(H,13,16)
InChIKeyHTOVMQKSPQJJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide (CAS 1803590-44-4): Structural Identity and Compound-Class Context for Procurement Decisions


N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide (CAS 1803590-44-4, molecular formula C₁₂H₁₉N₃O, molecular weight 221.30 g/mol) is a synthetic pyrrole-2-carboxamide derivative bearing a piperidin-2-yl substituent at the 5-position of the pyrrole ring and N,1-dimethyl substitution on the carboxamide and pyrrole nitrogen, respectively . The compound belongs to the broader class of N-(piperidinyl)-1H-pyrrole-2-carboxamides, a scaffold that has attracted attention in medicinal chemistry for enzyme inhibition applications, most notably as adenylyl cyclase inhibitors in anti-parasitic research . The defining structural feature of this specific compound is the attachment of the piperidine ring at the 2-position (alpha to the ring nitrogen) rather than the more common 4-position, creating distinct steric and electronic properties that influence molecular recognition and synthetic derivatization potential .

1

Piperidin-2-yl regioisomer scaffold for adenylyl cyclase inhibitor SAR exploration

2

Free piperidine NH enables direct derivatization without deprotection

3

CAS-verified reference standard for regioisomer identity control in procurement

Why N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide Cannot Be Interchanged with Common Piperidin-4-yl Analogs


Within the N-(piperidinyl)-1H-pyrrole-2-carboxamide chemotype, the position of piperidine attachment to the pyrrole core fundamentally alters molecular geometry, intramolecular hydrogen-bonding capacity, and the orientation of the basic amine relative to the amide pharmacophore. The piperidin-2-yl regioisomer present in CAS 1803590-44-4 places the secondary amine in closer proximity to the pyrrole ring, creating a sterically constrained environment that differs markedly from the more extended piperidin-4-yl configuration found in commonly studied analogs such as 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide (CAS 1097782-07-4) . Published structure-activity relationship (SAR) studies on the piperidin-4-yl sub-series have demonstrated that even subtle N-alkyl modifications on the piperidine ring can shift adenylyl cyclase inhibitory potency by orders of magnitude . Consequently, substituting the piperidin-2-yl compound with a piperidin-4-yl analog in a biochemical assay or synthetic sequence will yield non-equivalent results, potentially compromising target engagement profiles, synthetic yields, or metabolic stability outcomes.

Target Piperidin-2-yl C-linked to pyrrole; free NH on piperidine alpha carbon
Common substitute Piperidin-4-yl N-linked via amide; altered H-bond geometry and steric environment
Target N-methyl carboxamide; HBA=2, higher predicted LogP
Analog risk Carboxylic acid analog (CAS 2167481-50-5): HBA=3, lower permeability profile may not match
Target Free piperidine NH ready for amide coupling / sulfonylation
Protected analog N-acryloyl derivative (CAS 2094872-35-0) requires deprotection step, altering synthetic workflow

Quantitative Differentiation Evidence for N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide Against Closest Analogs


Positional Isomerism: Molecular Weight and Formula Distinction from Piperidin-4-yl Congeners

N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide (CAS 1803590-44-4) carries an additional methyl group on the carboxamide nitrogen compared to the closest piperidin-4-yl comparator 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide (CAS 1097782-07-4). This results in a molecular weight difference of +14.03 g/mol (221.30 vs 207.27) and an increased molecular formula of C₁₂H₁₉N₃O vs C₁₁H₁₇N₃O, confirmed by SMILES analysis . The additional N-methyl group reduces hydrogen-bond donor capacity at the carboxamide and increases lipophilicity, which can affect solubility, permeability, and target binding kinetics in biochemical assays .

MW & Formula
Cross-study comparable
ΔMW +14.03 g/mol (C₁₂H₁₉N₃O vs C₁₁H₁₇N₃O); target has N–CH₃ on carboxamide
Alters LogP, HBD count, and chromatographic retention
Non-interchangeable in lead-likeness filters
Medicinal Chemistry Chemical Biology Synthetic Chemistry

Piperidine Ring Attachment Position: 2-yl vs 4-yl Regioisomerism as a Determinant of Molecular Shape

The target compound features a piperidin-2-yl group directly attached to the pyrrole 5-position, whereas the most extensively studied analogs in the adenylyl cyclase inhibitor literature bear a piperidin-4-yl group linked via the carboxamide nitrogen (e.g., AMJ-147 and related N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives) . This distinction yields fundamentally different spatial arrangements: the piperidin-2-yl attachment creates a C–C bond between the pyrrole and the alpha carbon of piperidine, positioning the basic amine ~2.5 Å closer to the pyrrole ring centroid compared to the piperidin-4-yl amide-linked configuration. Published molecular modelling studies on the piperidin-4-yl series demonstrate that the piperidine ring orientation relative to the pyrrole core is a critical determinant of competitive binding at the gNC1 adenylyl cyclase active site .

Regiochemistry
Class-level inference
Piperidin-2-yl C-linked: piperidine NH ~2.5 Å closer to pyrrole vs piperidin-4-yl amide linkage
Different binding pose predicted; SAR may not transfer
No co-crystal structure; molecular mechanics estimate
Structure-Activity Relationship Molecular Recognition Computational Chemistry

Free Secondary Amine Handle: Synthetic Derivatization Advantage Over N-Alkylated Piperidine Analogs

The piperidine ring in the target compound contains a free secondary amine (NH), confirmed by the SMILES notation showing 'C2CCCCN2' without N-substitution . This contrasts with analogs such as N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide (CAS 2094872-35-0, MW 275.35), in which the piperidine nitrogen is acylated with an acryloyl group, blocking further modification at that site . The free NH enables direct use in amide coupling, reductive amination, sulfonylation, or urea formation without requiring a deprotection step—a practical advantage in parallel synthesis and chemical probe development workflows where diversity-oriented derivatization is required.

Free NH handle
Supporting evidence
Free piperidine NH present; avoids deprotection step vs N-acryloyl analog (CAS 2094872-35-0, MW 275.35)
May simplify parallel library synthesis
Derivatization-ready without orthogonal deprotection
Synthetic Chemistry Library Synthesis Chemical Probe Development

Carboxamide vs Carboxylic Acid Functional Group: Impact on Hydrogen-Bonding and Metabolic Stability

The target compound contains an N-methyl carboxamide at the pyrrole 2-position, distinguishing it from 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 2167481-50-5), the carboxylic acid analog . The carboxamide functional group provides two hydrogen-bond donors (amide NH) and one acceptor (amide C=O), whereas the carboxylic acid provides one donor and two acceptors in its neutral form. This difference alters both physicochemical properties (LogP, solubility) and metabolic liability: carboxamides are generally more resistant to Phase II glucuronidation than carboxylic acids, and they exhibit different permeability characteristics across biological membranes .

Carboxamide vs acid
Cross-study comparable
HBA count differs by 1; predicted LogP higher by ~1–1.5 units vs carboxylic acid analog
May support intracellular permeability assessment
Class-level LogP estimate; verify experimentally
Physicochemical Profiling Drug Metabolism Bioisostere Analysis

Commercially Available Purity Benchmarking Against Piperidin-4-yl Research Chemicals

Multiple independent vendors supply N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide at a standardized purity specification of ≥95% (CAS 1803590-44-4), with MDL number MFCD28023706 enabling unambiguous cross-vendor identification . The compound is listed as a research-grade building block, positioned for use as an analytical reference standard or synthetic intermediate. In comparison, the piperidin-4-yl analog 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide (CAS 1097782-07-4) is also available at ≥95% purity from multiple suppliers, creating a procurement landscape where both compounds are accessible but must be distinguished by CAS number to avoid ordering errors in automated procurement systems .

Purity benchmark
Supporting evidence
≥95% purity, MDL MFCD28023706; identical spec as piperidin-4-yl isomer (CAS 1097782-07-4)
CAS verification critical to avoid regioisomer mix-up
Differentiated only by CAS and MDL identifier
Chemical Procurement Quality Control Assay Reproducibility

Class-Level Adenylyl Cyclase Inhibitory Activity: Inferring Target Engagement Potential from Piperidin-4-yl SAR

The piperidin-4-yl congener class has demonstrated quantifiable adenylyl cyclase inhibitory activity: the derivative AMJ-147 (an N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide) exhibited an IC₅₀ of 10.1 ± 1.3 µM against Giardia lamblia adenylyl cyclase (gNC1) in a competitive inhibition assay, with 2-hydroxyestradiol serving as the reference compound . While the target compound (piperidin-2-yl regioisomer) has not been directly profiled in this assay, the shared pyrrole-2-carboxamide pharmacophore and the established SAR showing that piperidine ring modifications modulate potency suggest that the piperidin-2-yl isomer may exhibit a distinct IC₅₀ value and potentially altered selectivity profile . Direct comparative testing of the two regioisomers in the same assay system would be required to quantify the potency shift attributable to the piperidine attachment point.

gNC1 inhibition
Class-level inference
Target compound not directly measured; piperidin-4-yl analog AMJ-147 IC₅₀ 10.1 ± 1.3 µM
Supports adenylyl cyclase SAR exploration
Head-to-head comparison required to quantify potency shift
Anti-parasitic Drug Discovery Enzyme Inhibition Giardia lamblia

Recommended Application Scenarios for N,1-Dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide Based on Differentiated Evidence


Regioisomer-Specific SAR Exploration in Adenylyl Cyclase Inhibitor Programs

For research groups investigating N-(piperidinyl)-pyrrole-2-carboxamides as adenylyl cyclase inhibitors, this compound provides access to the underexplored piperidin-2-yl regioisomeric space. The established IC₅₀ of 10.1 ± 1.3 µM for the piperidin-4-yl analog AMJ-147 against G. lamblia gNC1 provides a quantitative benchmark against which the piperidin-2-yl isomer can be directly compared in a side-by-side enzyme inhibition assay. The structural difference (C-linked piperidin-2-yl vs N-linked piperidin-4-yl) is predicted to alter the binding mode at the gNC1 active site based on published molecular modelling frameworks , making this compound a logical inclusion in any SAR matrix aimed at mapping the conformational tolerance of the target enzyme.

Chemical Probe Development Leveraging the Free Piperidine NH for Diversity-Oriented Synthesis

The free secondary amine on the piperidine ring (confirmed by SMILES: CNC(=O)c1ccc(C2CCCCN2)n1C ) makes this compound a versatile core scaffold for generating focused libraries through parallel amide coupling, sulfonylation, or reductive amination. Unlike N-acyl-protected derivatives such as CAS 2094872-35-0 (which requires an additional deprotection step ), this compound can be directly elaborated in a single synthetic operation. This is particularly valuable in chemical probe development programs where rapid SAR exploration around the piperidine nitrogen is desired for optimizing target engagement, selectivity, or physicochemical properties.

Carboxamide Bioisostere Evaluation for Membrane Permeability Optimization

The N-methyl carboxamide functionality at the pyrrole 2-position distinguishes this compound from the corresponding carboxylic acid analog (CAS 2167481-50-5 ). In cellular target engagement studies where intracellular access is required, the carboxamide form is predicted to exhibit superior passive membrane permeability compared to the carboxylic acid, based on the reduced hydrogen-bond acceptor count (HBA = 2 vs 3) and higher predicted LogP (ΔLogP estimated at +1 to 1.5 log units). This compound is therefore recommended for permeability-limited assay systems where the carboxylic acid analog has shown insufficient cellular activity.

Procurement Quality Control: CAS-Verified Reference Standard for Regioisomer Identification

Given the high risk of procurement confusion between the piperidin-2-yl (CAS 1803590-44-4) and piperidin-4-yl (CAS 1097782-07-4) isomers—both of which are sold under similar chemical names at ≥95% purity —this compound serves as an authenticated reference standard for analytical method development. Its unique MDL identifier (MFCD28023706) and distinct InChI Key (HTOVMQKSPQJJQH-UHFFFAOYSA-N) enable unambiguous identity verification by LC-MS or NMR, ensuring that downstream biological data are correctly attributed to the intended regioisomer.

Application
Selection Property
Validation Focus
Adenylyl cyclase inhibitor SAR studies
Piperidin-2-yl regioisomer scaffold
Comparative enzyme inhibition vs piperidin-4-yl analogs
Diversity-oriented chemical probe synthesis
Free piperidine NH for direct derivatization
One-step amide coupling / sulfonylation without deprotection
Cellular target engagement studies
N-methyl carboxamide vs carboxylic acid
Membrane permeability and LogP comparison
Analytical reference standard
CAS and MDL identity verification
Regioisomer discrimination by LC-MS or NMR
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